molecular formula C10H11ClF3N B7901890 N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine

N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine

Cat. No.: B7901890
M. Wt: 237.65 g/mol
InChI Key: IOWYKTAEHABPEM-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethanamine moiety attached to a benzyl ring

Properties

IUPAC Name

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-2-15-6-7-4-3-5-8(9(7)11)10(12,13)14/h3-5,15H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWYKTAEHABPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with ethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanamine moiety can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzyl ethanamines.

    Oxidation Reactions: Products include imines, amides, or nitriles.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethanamine moiety can form hydrogen bonds or ionic interactions with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzyl chloride: Similar structure but lacks the ethanamine moiety.

    3-Chlorobenzotrifluoride: Similar structure but lacks the ethanamine moiety and has different reactivity.

    N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride: Contains a trifluoromethyl group but has a more complex structure.

Uniqueness

N-(2-Chloro-3-(trifluoromethyl)benzyl)ethanamine is unique due to the combination of its chloro, trifluoromethyl, and ethanamine groups, which confer distinct chemical and biological properties

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